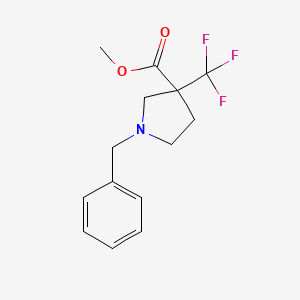

Methyl 1-benzyl-3-(trifluoromethyl)pyrrolidine-3-carboxylate

Overview

Description

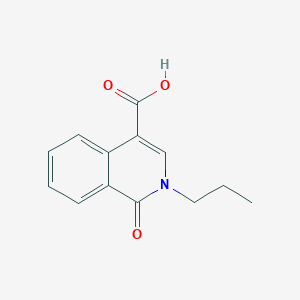

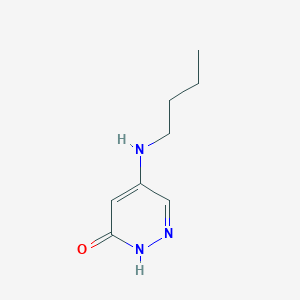

“Methyl 1-benzyl-3-(trifluoromethyl)pyrrolidine-3-carboxylate” is a chemical compound with the CAS Number: 874218-15-2 . It has a molecular weight of 287.28 . The compound is stored at 4°C and protected from light .

Molecular Structure Analysis

The InChI code for this compound is 1S/C14H16F3NO2/c1-20-12(19)13(14(15,16)17)7-8-18(10-13)9-11-5-3-2-4-6-11/h2-6H,7-10H2,1H3 . This code provides a unique identifier for the compound and can be used to generate its molecular structure.Physical And Chemical Properties Analysis

“Methyl 1-benzyl-3-(trifluoromethyl)pyrrolidine-3-carboxylate” is a liquid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the sources I accessed.Scientific Research Applications

Agrochemicals

Methyl 1-benzyl-3-(trifluoromethyl)pyrrolidine-3-carboxylate: is utilized in the synthesis of agrochemicals due to its trifluoromethyl group, which is a common feature in many pesticides . The compound’s derivatives are known to protect crops from pests, with more than 20 new agrochemicals containing this motif having acquired ISO common names.

Pharmaceutical Industry

In the pharmaceutical sector, this compound serves as a precursor for the development of active pharmaceutical ingredients (APIs). Its derivatives have been incorporated into several marketed pharmaceutical products, and numerous candidates are currently undergoing clinical trials .

Veterinary Medicine

Similar to its applications in human medicine, this compound’s derivatives are also used in veterinary products. To date, two veterinary products containing the trifluoromethyl moiety have been approved for market use .

Material Science

The unique physicochemical properties imparted by the trifluoromethyl group make this compound valuable in material science research. It can be used to modify the surface properties of materials, potentially leading to the development of new functional materials .

Chemical Synthesis

This compound is a versatile intermediate in organic synthesis. It can be used to introduce the trifluoromethyl group into various molecular frameworks, which is a key step in the synthesis of complex organic molecules .

Analytical Chemistry

Due to its distinct chemical structure, Methyl 1-benzyl-3-(trifluoromethyl)pyrrolidine-3-carboxylate can be used as a standard or reference compound in chromatographic analysis, aiding in the identification and quantification of similar compounds .

Fluorine Chemistry Research

The compound is significant in fluorine chemistry, where the study of fluorine-containing compounds is essential for advancing the field. Its trifluoromethyl group is particularly interesting for exploring the effects of fluorination on biological activity and physical properties .

Crop Protection Innovation

Beyond traditional pesticide applications, the compound’s derivatives are being explored for innovative crop protection strategies. This includes the development of environmentally friendly pesticides that offer high efficacy with reduced ecological impact .

Safety and Hazards

The compound has been classified with the signal word “Warning” and is associated with the following hazard statements: H302, H315, H319, H335 . These codes indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Future Directions

Trifluoromethyl derivatives are expected to have many novel applications in the future . Given the interest in fluorinated compounds in the agrochemical, pharmaceutical, and functional materials fields, it is likely that “Methyl 1-benzyl-3-(trifluoromethyl)pyrrolidine-3-carboxylate” and similar compounds will continue to be subjects of research .

Mechanism of Action

The trifluoromethyl group is a common functional group in medicinal chemistry due to its ability to modulate the physical, chemical, and pharmacokinetic properties of drug molecules . It can enhance metabolic stability, improve lipophilicity, and modulate the pKa of proximal groups, which can influence the compound’s bioavailability and distribution.

The benzyl group in the compound could potentially undergo reactions at the benzylic position, such as free radical bromination and nucleophilic substitution . These reactions could potentially modify the compound’s activity and interactions with its targets.

properties

IUPAC Name |

methyl 1-benzyl-3-(trifluoromethyl)pyrrolidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16F3NO2/c1-20-12(19)13(14(15,16)17)7-8-18(10-13)9-11-5-3-2-4-6-11/h2-6H,7-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOBKOZLEEYGNFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCN(C1)CC2=CC=CC=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(tert-Butylamino)sulfonyl]-5-nitrobenzoic acid](/img/structure/B1467660.png)

![2-Cyclopropylethyl 2-[(2-cyclopropylethyl)amino]-5-fluorobenzoate](/img/structure/B1467661.png)

![4-[4-(Methylsulfonyl)-3-nitrophenyl]morpholine](/img/structure/B1467675.png)

![2-[(2-Isopropyl-1-piperazinyl)methyl]phenol](/img/structure/B1467681.png)

![[5-(3,5-Difluorophenyl)-4-methyl-2-pyrimidinyl]methanol](/img/structure/B1467683.png)